N-Boc-3-mesyloxypiperidine
Overview
Description
N-Boc-3-mesyloxypiperidine, also known as tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO5S and a molecular weight of 279.35 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis as a building block for more complex molecules.
Preparation Methods
The synthesis of N-Boc-3-mesyloxypiperidine typically involves the protection of the amine group of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a mesyl (methanesulfonyl) group. One common method involves the reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-3-hydroxypiperidine. This intermediate is then treated with methanesulfonyl chloride (MsCl) and a base to yield this compound .
Chemical Reactions Analysis
N-Boc-3-mesyloxypiperidine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in such reactions depending on the functional groups present in the molecule it is part of.
Scientific Research Applications
N-Boc-3-mesyloxypiperidine is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its applications include:
Peptide Synthesis: The Boc group is commonly used to protect amine groups during peptide synthesis, allowing for selective deprotection and further functionalization.
Drug Development: This compound is used in the synthesis of potential drug candidates, particularly those targeting the central nervous system and other therapeutic areas.
Chemical Biology: The compound is used in the development of chemical probes and tools for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of N-Boc-3-mesyloxypiperidine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations at other sites in the molecule.
Comparison with Similar Compounds
N-Boc-3-mesyloxypiperidine can be compared with other similar compounds, such as:
N-Boc-3-hydroxypiperidine: This compound lacks the mesyl group and is used as an intermediate in the synthesis of this compound.
N-Boc-3,4-dihydroxypiperidine: This compound contains an additional hydroxyl group, making it more versatile for further functionalization.
N-Boc-3-azidopiperidine: This compound contains an azido group instead of a mesyl group, which can be used for click chemistry reactions.
This compound is unique due to its combination of a Boc-protected amine and a mesyl group, making it a valuable intermediate for various synthetic applications.
Biological Activity
N-Boc-3-mesyloxypiperidine is a chemical compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.
- Molecular Formula : CHNOS
- Molecular Weight : 279.35 g/mol
- CAS Number : 129888-60-4
The compound features a tert-butoxycarbonyl (Boc) protecting group and a mesyloxy substituent, which are crucial for its biological interactions.
Synthesis
This compound can be synthesized through various methods, including:
- Boc Protection : The piperidine nitrogen is protected using Boc anhydride.
- Mesylation : The hydroxyl group on the piperidine ring is converted to a mesylate, enhancing reactivity.
- Purification : The product is purified through recrystallization or chromatography to achieve the desired purity.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, making it a candidate for drug development.
Pharmacological Studies
Research has shown that this compound may have the following biological activities:
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains.
- CNS Activity : It has potential neuropharmacological effects, possibly influencing neurotransmitter systems.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in treating diseases like cancer and metabolic disorders.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development.
- Neuropharmacological Effects : In a controlled study, this compound was administered to animal models to assess its effects on anxiety-like behavior. Results suggested a reduction in anxiety levels, supporting its potential use in treating anxiety disorders.
Data Table of Biological Activities
Activity Type | Test Organism/Model | Concentration (µg/mL) | Result |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition |
Antimicrobial | Escherichia coli | 50 | Significant inhibition |
CNS Activity | Rodent model | Variable | Reduced anxiety behavior |
Enzyme Inhibition | Specific enzyme assays | Variable | Inhibition observed |
Properties
IUPAC Name |
tert-butyl 3-methylsulfonyloxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZHMYDLUILKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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